7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole 7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637742
InChI: InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3
SMILES:
Molecular Formula: C14H16BClFNO2
Molecular Weight: 295.55 g/mol

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.:

Cat. No.: VC18637742

Molecular Formula: C14H16BClFNO2

Molecular Weight: 295.55 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole -

Specification

Molecular Formula C14H16BClFNO2
Molecular Weight 295.55 g/mol
IUPAC Name 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3
Standard InChI Key PRAYKQIIRMYDNH-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s systematic IUPAC name, 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, reflects its substitution pattern:

  • Chlorine at position 7

  • Fluorine at position 5

  • Pinacol boronate ester at position 4

PropertyValueSource
Molecular FormulaC₁₄H₁₆BClFNO₂
Molecular Weight295.54 g/mol
CAS Registry Number2254168-92-6
SMILES NotationFc1cc(Cl)c2c(c1B1OC(C(O1)(C)C)(C)C)cc[nH]2
Purity≥95%

The boronate ester moiety enables participation in cross-coupling reactions, while halogen atoms modulate electronic properties and steric interactions .

Synthesis and Reactivity

Reactivity Profile

  • Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures, critical in drug discovery .

  • Hydrolysis: Boronate ester converts to boronic acid under acidic conditions, enabling further functionalization .

Applications in Medicinal Chemistry

Antiviral Activity

Fluorinated indole derivatives exhibit potent inhibition of viral polymerases. For instance, 5,7-difluoroindole analogs demonstrated IC₅₀ values of 11–22 nM against influenza A strains . While the exact compound lacks direct antiviral data, structural analogs highlight its potential:

Analog StructureBiological ActivityReference
5,7-DifluoroindoleIC₅₀ = 11 nM (Influenza A/Taiwan)
5-Chloro-7-azaindoleIC₅₀ = 21 nM (Influenza A/Virginia)

Metabolic Stability

Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, while the boronate ester enhances solubility and pharmacokinetics .

Physicochemical and Spectroscopic Data

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 8.3, 5.5 Hz, 1H), 7.18 (s, 1H), 6.65–6.68 (m, 1H), 1.38 (s, 12H) .

  • MS (ESI): m/z 295.54 [M+H]⁺ .

Solubility and Stability

  • Solubility: Sparingly soluble in water; soluble in DCM, THF, and DMSO .

  • Storage: Stable at 2–8°C under inert atmosphere .

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